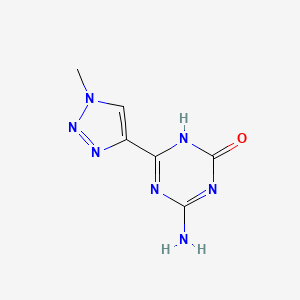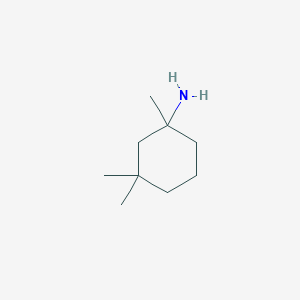
1,3,3-Trimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N It is a derivative of cyclohexane, where three methyl groups are attached to the first and third carbon atoms, and an amine group is attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the hydrogenation of 1,3,3-trimethylcyclohexanone using ammonia in the presence of a catalyst such as Raney nickel. The reaction typically occurs under high pressure and temperature conditions to facilitate the reduction of the ketone to the amine.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
1,3,3-Trimethylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism by which 1,3,3-trimethylcyclohexan-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. In biochemical pathways, the compound may act as a substrate or inhibitor, modulating enzymatic reactions and cellular processes.
Comparison with Similar Compounds
1,3,3-Trimethylcyclohexan-1-ol: An alcohol derivative with similar structural features but different reactivity due to the hydroxyl group.
1,3,3-Trimethylcyclohexanone: A ketone derivative that can be converted to the amine through reduction.
1,3,3-Trimethylcyclohexane: A hydrocarbon with no functional groups, serving as a non-polar counterpart.
Uniqueness: 1,3,3-Trimethylcyclohexan-1-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1,3,3-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-8(2)5-4-6-9(3,10)7-8/h4-7,10H2,1-3H3 |
InChI Key |
QTXWDXKTMLBHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)
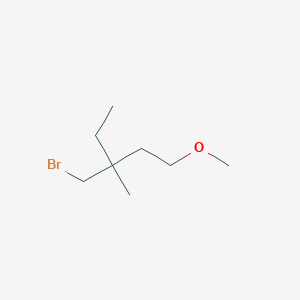
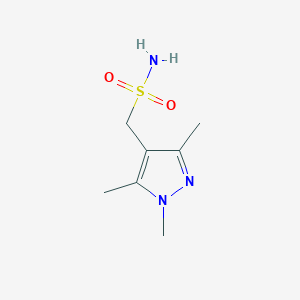

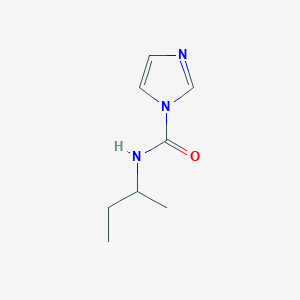
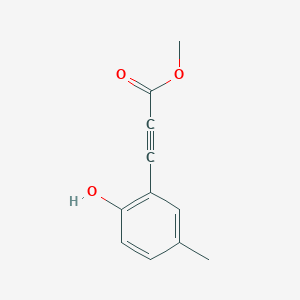

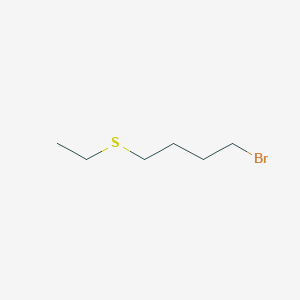

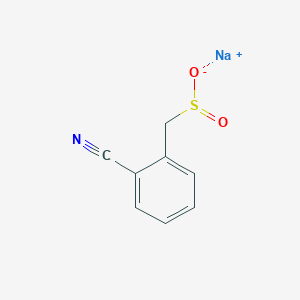
![Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13167220.png)
![1-[(Cyclopropylmethyl)amino]but-3-yn-2-one](/img/structure/B13167228.png)
